

An In-depth Technical Guide to 1-Carbamoylpyrrolidine-2-carboxylic Acid

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Compound of Interest

Compound Name: 1-Carbamoylpyrrolidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.[1][2] Its structure features a carbamoyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts distinct chemical properties and potential biological activities that are of interest to researchers in medicinal chemistry and biochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, with a focus on experimental details and data.

Chemical and Physical Properties

1-Carbamoylpyrrolidine-2-carboxylic acid is a white solid at room temperature. Its chemical and physical properties are summarized in the table below. The molecule exists as two stereoisomers, the L- and D-forms, corresponding to the chirality of the parent proline molecule, as well as a racemic mixture (DL-form).[3]

Property	Value	Reference
IUPAC Name	1-carbamoylpyrrolidine-2-carboxylic acid	[2]
Synonyms	N-carbamoyl-proline, Carbamoylproline	[2]
CAS Number	125411-62-3 (unspecified stereochemistry)	[1][2]
38605-65-1 ((S)-isomer)		
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	[1][2]
Molecular Weight	158.16 g/mol	[2]
Predicted Melting Point	125.61 °C	[1]
Predicted Boiling Point	~365.9 °C at 760 mmHg	[1]
Predicted Density	~1.4 g/cm ³	[1]
SMILES	C1CC(N(C1)C(=O)N)C(=O)O	[1][2]

Synthesis of 1-Carbamoylpyrrolidine-2-carboxylic Acid

A common method for the synthesis of N-carbamoyl-L-proline involves the reaction of L-proline with potassium cyanate in an acidic medium.

Experimental Protocol: Synthesis of N-carbamoyl-L-proline

Materials:

- L-proline
- Potassium cyanate (KOCN)
- Hydrochloric acid (HCl) or other suitable acid

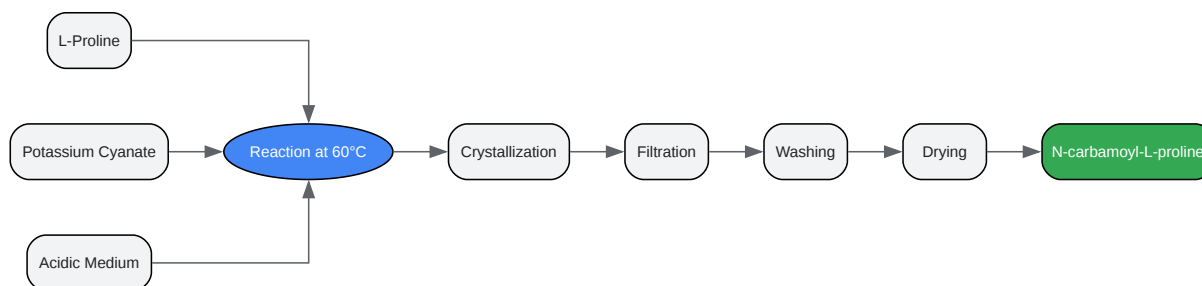
- Water

Procedure:

- Dissolve L-proline in water.
- Add potassium cyanate to the solution.
- Acidify the reaction mixture with an acid (e.g., HCl) to maintain an acidic pH.
- Heat the reaction mixture to 60 °C.
- Maintain the temperature and stir for a sufficient period to allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to allow the product to crystallize.
- Isolate the solid product by filtration.
- Wash the product with cold water to remove any unreacted starting materials and inorganic salts.
- Dry the purified N-carbamoyl-L-proline.

Note: The yield and specific reaction times were not detailed in the available literature.

Synthesis Workflow Diagram



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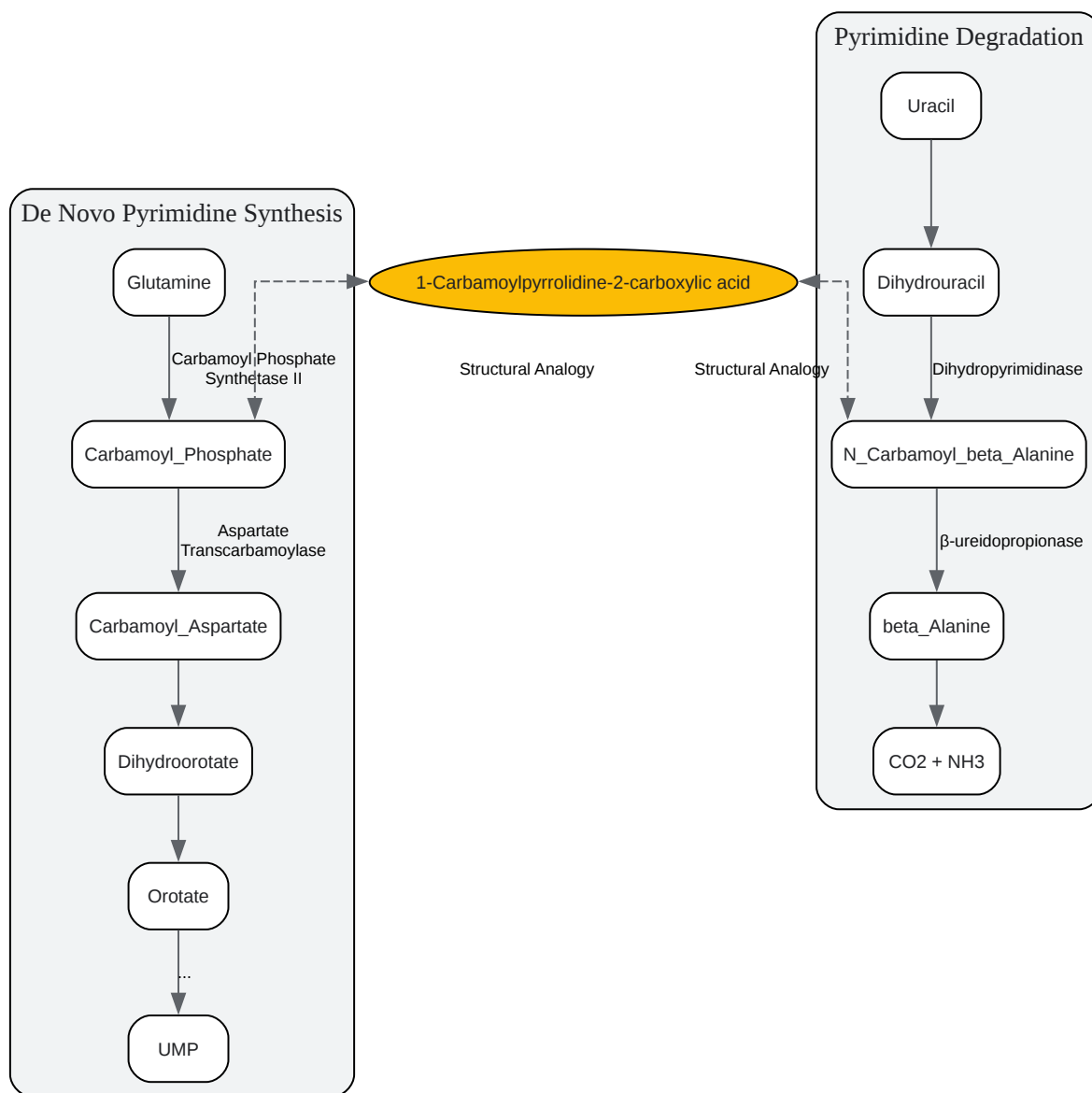
Synthesis of N-carbamoyl-L-proline.

Biological Relevance and Potential Applications

While specific quantitative data on the biological activity of **1-carbamoylpyrrolidine-2-carboxylic acid** is limited in publicly available literature, the broader class of N-carbamoyl amino acids has known roles in biochemistry and biotechnology.

Role in Pyrimidine Metabolism

N-carbamoyl amino acids are structurally related to intermediates in the pyrimidine biosynthesis and degradation pathways. The de novo synthesis of pyrimidines starts with the formation of carbamoyl phosphate.[3][4] In the degradation pathway of pyrimidines, uracil is broken down into N-carbamoyl- β -alanine.[1][2] Although a direct role for N-carbamoyl-proline in these pathways is not well-documented, its structural similarity suggests potential interactions with the enzymes involved.



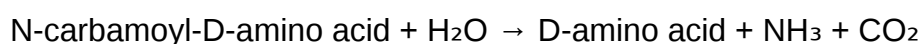
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Overview of Pyrimidine Metabolism.

Enzymatic Hydrolysis and the "Hydantoinase Process"

N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases) are enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acid, ammonia, and carbon dioxide. This reaction is a key step in the "Hydantoinase Process," an industrial method for the production of optically pure D-amino acids, which are important building blocks for pharmaceuticals.

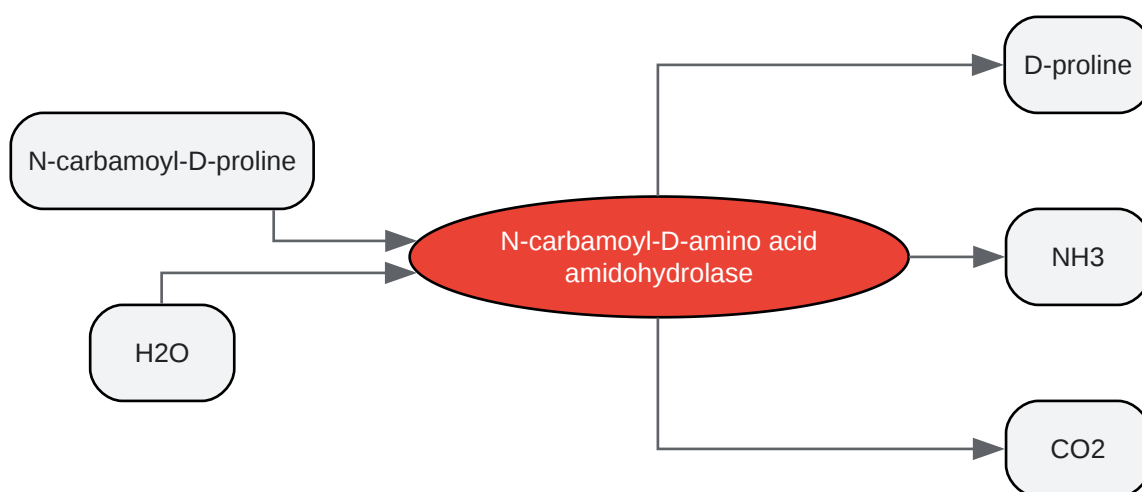
While the substrate specificity of D-carbamoylases has been studied for various N-carbamoyl-D-amino acids, data for N-carbamoyl-D-proline is not readily available. The general enzymatic reaction is as follows:



The kinetic parameters for a D-carbamoylase from *Comamonas* sp. E222c have been determined for other substrates, indicating a preference for those with hydrophobic side chains.

Substrate	K _m (mM)	V _{max} (units/mg)
N-carbamoyl-D-phenylalanine	19.7	13.1
N-carbamoyl-D-p-hydroxyphenylglycine	13.1	0.56

Data from a study on N-carbamoyl-D-amino acid amidohydrolase from *Comamonas* sp. E222c.



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Enzymatic hydrolysis of N-carbamoyl-D-proline.

Potential Therapeutic Applications

While no direct anticancer or antimicrobial activity has been reported for **1-carbamoylpyrrolidine-2-carboxylic acid**, proline-containing compounds and other pyrrolidine derivatives have been investigated for such properties. For instance, some proline-rich antimicrobial peptides have shown efficacy against multidrug-resistant pathogens.[5][6][7] Additionally, certain N-terminal proline-containing peptide-(chloroethyl)nitrosoureas have demonstrated antitumor activity.[8] These findings suggest that the proline scaffold, including its carbamoylated derivatives, may be a valuable starting point for the design of novel therapeutic agents. Further research is needed to explore the specific biological activities of **1-carbamoylpyrrolidine-2-carboxylic acid** and its derivatives.

Conclusion

1-Carbamoylpyrrolidine-2-carboxylic acid is a proline derivative with established synthetic routes and potential, though largely unexplored, biological relevance. Its structural similarity to intermediates in pyrimidine metabolism and its potential as a substrate for enzymes like N-carbamoyl-D-amino acid amidohydrolase make it a molecule of interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for more detailed studies to elucidate its specific biological functions and therapeutic potential.

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